molecular formula C7H4ClN3O2 B1371904 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 918519-53-6

4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1371904
Key on ui cas rn: 918519-53-6
M. Wt: 197.58 g/mol
InChI Key: KCCXAUDAHDKANR-UHFFFAOYSA-N
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Patent
US08163767B2

Procedure details

To a solution of a 2:1 mixture (589.8 mg) of 4-nitro-1H-pyrrolo-[2,3-b]pyridine 7-oxide and 3-nitro-1H-pyrrolo[2,3-b]pyridine-7-oxide in N,N-dimethylformamide (6 ml) was added dropwise methanesulfonyl chloride (0.68 ml) at 65° C. The reaction mixture was stirred at 65° C. for 2 hours. The reaction mixture was quenched with water (30 ml) under ice cooling, and neutralized (pH ˜6.5) with 20% NaOH solution. The resulting precipitates were collected by filtration, dried in vacuo at 40° C., and washed with EtOAc to give 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (172.8 mg) as a brown solid.
Quantity
589.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+](C1C=C[N+]([O-])=C2NC=CC=12)([O-])=O.[N+:14]([C:17]1[C:25]2[C:20](=[N+:21]([O-])[CH:22]=[CH:23][CH:24]=2)[NH:19][CH:18]=1)([O-:16])=[O:15].CS([Cl:31])(=O)=O>CN(C)C=O>[Cl:31][C:24]1[CH:23]=[CH:22][N:21]=[C:20]2[NH:19][CH:18]=[C:17]([N+:14]([O-:16])=[O:15])[C:25]=12

Inputs

Step One
Name
Quantity
589.8 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(=[N+](C=C1)[O-])NC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CNC2=[N+](C=CC=C21)[O-]
Name
Quantity
0.68 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 65° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (30 ml) under ice cooling
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.
WASH
Type
WASH
Details
washed with EtOAc

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)NC=C2[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 172.8 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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